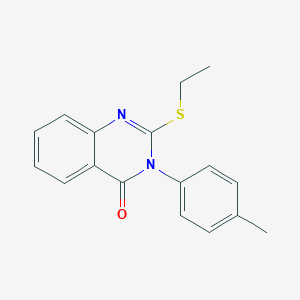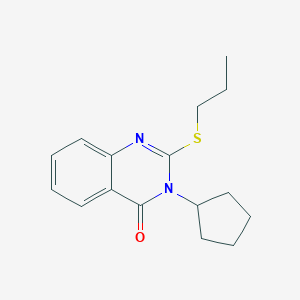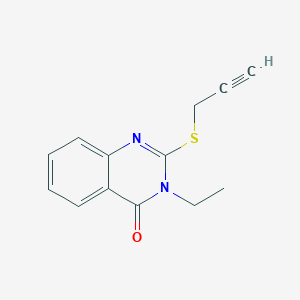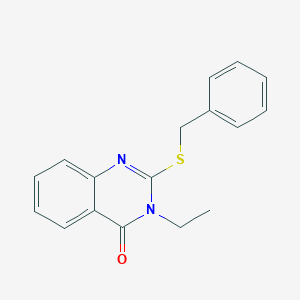![molecular formula C18H18N4O3 B429773 Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate CAS No. 312310-00-2](/img/structure/B429773.png)
Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate” is a chemical compound with the molecular formula C17H16N4O3 .
Synthesis Analysis
The synthesis of related compounds has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The 1 H-NMR, 13 C-NMR, and IR spectroscopic data of these ligands have been fully assigned .Molecular Structure Analysis
The molecular structure of the compound can be determined by single-crystal X-ray diffraction . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .Chemical Reactions Analysis
The catecholase activity studies were investigated using absorption measurements in methanol . The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various methods. For example, the molecular weight of the compound is 324.33 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, Compound Is Canonicalized can be computed .Aplicaciones Científicas De Investigación
Catalysis
The compound has been utilized in catalysis, particularly in the synthesis of multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands. These ligands have shown promise in catalyzing the oxidation of catechol to its corresponding quinone, a reaction significant in various industrial processes .
Structural Chemistry
In structural chemistry, the compound serves as a building block for creating complex ligands. The ligands’ crystal structures have been determined, which is crucial for understanding their properties and potential applications in materials science .
Coordination Chemistry
This compound is relevant in coordination chemistry, where it forms part of ligands that can bind to metal ions. Such ligands are essential for developing new metal complexes with varied applications, from catalysis to materials science .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The pyrazole moiety, in particular, is a common scaffold in drug discovery due to its pharmacological properties .
Organometallic Chemistry
The compound’s derivatives are used in organometallic chemistry to create complexes with metals. These complexes can be employed as catalysts or in the development of new materials with unique properties .
Agrochemistry
In agrochemistry, the compound’s derivatives may be used to synthesize pesticides or herbicides. The pyrazole ring’s reactivity makes it a valuable component in creating compounds that can protect crops from pests and diseases .
Mecanismo De Acción
Target of Action
Compounds with a dimethylpyrazole ring have been reported to be potent anticancer agents , suggesting that they may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
This can lead to changes in cellular processes such as cell cycle progression, DNA repair, and apoptosis, ultimately leading to the death of cancer cells .
Biochemical Pathways
Given its potential anticancer activity, it may impact pathways related to cell growth and division, dna replication and repair, and programmed cell death or apoptosis .
Propiedades
IUPAC Name |
methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-10-16(20-18(19-11)22-13(3)9-12(2)21-22)25-15-7-5-14(6-8-15)17(23)24-4/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXDZDGKLFECPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)OC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-7-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429691.png)
![2-phenyl-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B429693.png)
![S-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-2-yl] (4-chlorophenyl)ethanethioate](/img/structure/B429696.png)
![2-[(E)-2-(3-bromophenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B429698.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B429699.png)
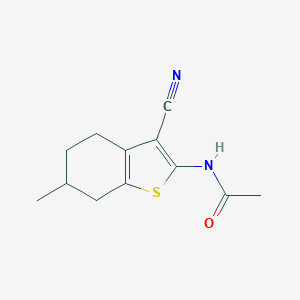
![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B429701.png)
